

Technical Master Guide: Vinpocetine (CAS 31363-74-3)

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Compound of Interest

Compound Name: 3-(2-aminoethyl)-1H-indol-7-ol

CAS No.: 15700-23-9

Cat. No.: B103769

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Synonyms: Ethyl apovincamate, Cavinton, RGH-4405 Content Type: Advanced Technical Monograph Audience: Pharmaceutical Researchers, Medicinal Chemists, and Clinical Developers

Executive Summary

Vinpocetine (CAS 31363-74-3) is a semisynthetic derivative of the alkaloid vincamine, distinguished by its unique dual-mechanism pharmacology. Unlike simple vasodilators, Vinpocetine functions as a phosphodiesterase type 1 (PDE1) inhibitor and a negative modulator of the IKK/NF- κ B inflammatory pathway. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and experimental applications, specifically designed for research and development contexts.

Chemical & Physical Profile

Vinpocetine is a lipophilic alkaloid requiring specific solvent systems for experimental stability.

Property	Specification
IUPAC Name	Ethyl (13aS,13bR)-13a-ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₂
Molecular Weight	350.45 g/mol
Appearance	White to slightly yellow crystalline powder
Solubility (Water)	Insoluble (< 0.01 mg/mL)
Solubility (Organic)	DMSO (~5 mg/mL), Ethanol (Soluble), Dichloromethane (Soluble)
pKa	~7.87 (Basic nitrogen)
Melting Point	147–153 °C
Stability	Photosensitive; store in amber vials at 2–8°C. Hydrolyzes to apovincaminic acid in acidic/basic aqueous media.[1]

Pharmacological Mechanisms & Signaling Pathways[2][3][4]

Vincocetine operates via two distinct, non-overlapping pathways that provide neuroprotection and anti-inflammatory effects.

PDE1 Inhibition & Vasodilation

Vincocetine selectively inhibits Ca²⁺/calmodulin-dependent phosphodiesterase type 1 (PDE1). By preventing the degradation of cGMP and cAMP in smooth muscle cells, it induces vasodilation and improves cerebral blood flow (CBF) without significant peripheral hypotension.

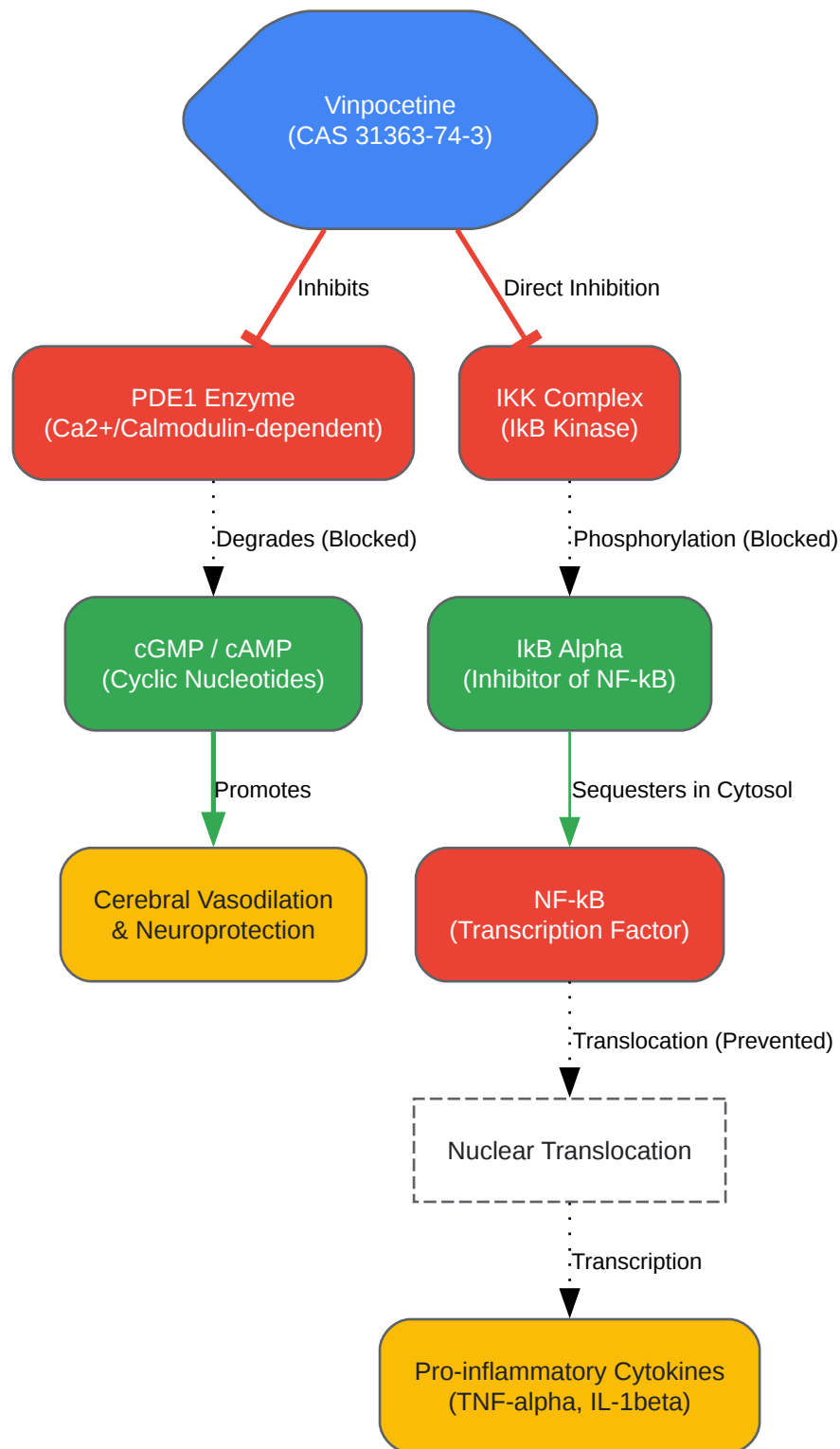
IKK Inhibition & Anti-Inflammation (Novel Mechanism)

Independent of PDE inhibition, Vincocetine directly targets the IκB kinase (IKK) complex. It prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the

cytoplasm and blocking the transcription of pro-inflammatory cytokines (TNF- α , IL-1 β).

Pathway Visualization

The following diagram illustrates the dual-action mechanism of Vinpocetine in a cellular context.



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Figure 1: Dual signaling modulation by Vinpocetine. Left branch: Vasodilation via PDE1 inhibition. Right branch: Anti-inflammation via IKK blockade.[2]

Pharmacokinetics (ADME)

Understanding the pharmacokinetic profile is critical for designing in vivo experiments, particularly regarding the "food effect."

Parameter	Data	Clinical/Experimental Implication
Bioavailability (F)	~7% (Fasted) vs. ~60% (Fed)	Critical: Oral dosing in animals must be standardized with vehicle/food co-administration to ensure consistent exposure.
Tmax	1.0 – 1.5 hours	Rapid absorption; sampling for PK studies should cluster around the 1-hour mark.
Metabolism	Hepatic (Hydrolysis)	Rapidly converted to Apovincaminic Acid (AVA), which is pharmacologically active but less potent than the parent compound.
Half-Life (t1/2)	2 – 4 hours	Short duration requires multi-dose regimens (e.g., TID) for sustained effects.
Elimination	Renal	Dose adjustment may be necessary in models of renal impairment.

Experimental Methodologies

Protocol A: Semisynthesis from Vincamine

For researchers synthesizing high-purity standards.

Principle: Dehydration of vincamine to apovincamine followed by transesterification, or a direct "one-pot" conversion using a Lewis acid catalyst.[3]

- Reactants: Dissolve Vincamine (1 eq) in Toluene.
- Dehydration: Add Methylsulfonyl chloride (MsCl) and Triethylamine (TEA) at 0°C. Stir for 2 hours, then warm to room temperature (RT) for 5 hours.
 - Mechanism:[4] MsCl activates the hydroxyl group, facilitating elimination to form the double bond (apovincamine structure).
- Work-up: Quench with water, adjust pH to 12 (K₂CO₃), and extract the intermediate.
- Esterification: Dissolve intermediate in absolute Ethanol. Add Sodium Ethoxide (NaOEt) slowly at 0°C. Heat to 80°C (reflux) for 12 hours.
- Purification: Evaporate solvent, acidify (HCl), extract with Ethyl Acetate, and recrystallize from ethanol.
 - Target Yield: >80%^[5]^[3]^[6]
 - Purity Check: HPLC >99%.

Protocol B: HPLC Quantification

Validated method for quality control or biological media analysis.^[7]

- Column: C18 Reverse Phase (e.g., Zorbax C18, 150mm × 4.6mm, 5µm).^[2]
- Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (1.54% w/v) [60:40 v/v].^[2]
- Flow Rate: 1.0 mL/min.^[2]^[8]
- Detection: UV-Vis Diode Array at 280 nm.
- Injection Volume: 10–20 µL.
- Retention Time: Vinpocetine typically elutes at ~8–10 mins; Apovincaminic acid (metabolite) elutes earlier due to higher polarity.
- Linearity Range: 160–240 µg/mL (for QC); requires higher sensitivity (ng/mL) with MS detection for plasma PK.

Therapeutic & Research Applications

Ischemic Stroke & Reperfusion Injury

Vinpocetine is widely studied for its ability to reduce infarct volume.

- Mechanism: Blocks voltage-gated Na⁺ channels, preventing the massive Na⁺ influx and subsequent Ca²⁺ overload that triggers neuronal excitotoxicity during ischemia.
- Dose (Rat Model): 5–20 mg/kg (i.p. or oral).[3]

Cognitive Enhancement (Nootropic)

- Mechanism: Increases cerebral blood flow and glucose metabolism (measured via PET scans) in the hippocampus and cortex.
- Application: Investigated for vascular dementia and age-related memory decline.

Anti-Atherosclerosis & Inflammation[3]

- Mechanism: Suppression of NF-κB reduces the expression of adhesion molecules (VCAM-1, ICAM-1) on endothelial cells, limiting monocyte adhesion and plaque formation.
- Key Reference: Proc Natl Acad Sci U S A. 2010;107(22):9921-9926. (Identified Vinpocetine as a potent anti-inflammatory agent).[2]

Safety & Toxicology

- Contraindications: Pregnancy (teratogenic potential observed in animal models), active intracranial bleeding (due to vasodilation).
- Drug Interactions:
 - Anticoagulants (Warfarin, Aspirin): Vinpocetine inhibits platelet aggregation; concurrent use increases bleeding risk.
 - Antihypertensives: Potential additive hypotensive effect.

- Side Effects: Gastrointestinal distress, tachycardia, sleep disturbances (if taken late in the day).

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